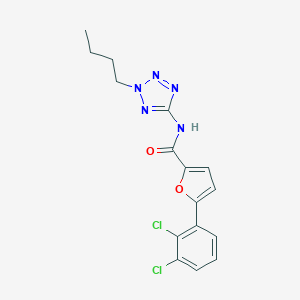![molecular formula C22H22BrFN2O3S B283317 4-[2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283317.png)
4-[2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BFASEB and has been shown to have a variety of biochemical and physiological effects.
作用机制
BFASEB is believed to exert its anti-tumor activity through the inhibition of tubulin polymerization, which is essential for cell division. It has also been shown to inhibit the activity of several kinases, including mitogen-activated protein kinases (MAPKs) and protein kinase C (PKC), which are involved in cell signaling pathways. These effects ultimately lead to the inhibition of cancer cell proliferation and migration.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, BFASEB has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. BFASEB has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
实验室实验的优点和局限性
BFASEB has several advantages for use in lab experiments. It has been shown to have a high degree of selectivity for cancer cells, which minimizes the potential for off-target effects. Additionally, BFASEB has a relatively low toxicity profile, which allows for higher doses to be used in experiments. However, BFASEB has some limitations for use in lab experiments. It has a relatively short half-life, which requires frequent dosing in experiments. Additionally, BFASEB is not water-soluble, which limits its use in certain experimental settings.
未来方向
There are several future directions for research on BFASEB. One area of focus is the development of more water-soluble analogs of BFASEB, which would expand its potential use in experimental settings. Additionally, further studies are needed to investigate the potential use of BFASEB in the treatment of inflammatory diseases. Finally, there is a need for additional studies to investigate the mechanisms of action of BFASEB, particularly its effects on cell signaling pathways.
合成方法
BFASEB can be synthesized through a multi-step process involving the reaction of 5-bromo-2-nitrobenzyl alcohol with 2-fluorobenzyl alcohol to form 5-bromo-2-[(2-fluorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 2-(2-aminoethyl)benzenesulfonamide to form BFASEB.
科学研究应用
BFASEB has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, and has been used in studies to investigate the mechanisms of cancer cell proliferation and migration. BFASEB has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
分子式 |
C22H22BrFN2O3S |
|---|---|
分子量 |
493.4 g/mol |
IUPAC 名称 |
4-[2-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H22BrFN2O3S/c23-19-7-10-22(29-15-17-3-1-2-4-21(17)24)18(13-19)14-26-12-11-16-5-8-20(9-6-16)30(25,27)28/h1-10,13,26H,11-12,14-15H2,(H2,25,27,28) |
InChI 键 |
WXHAMWYRTOAPAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CNCCC3=CC=C(C=C3)S(=O)(=O)N)F |
规范 SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CNCCC3=CC=C(C=C3)S(=O)(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![N-{2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283252.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
![4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B283255.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283258.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283259.png)